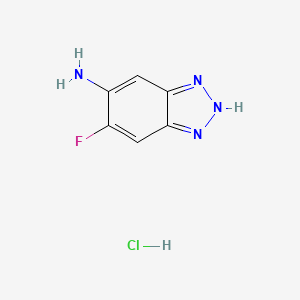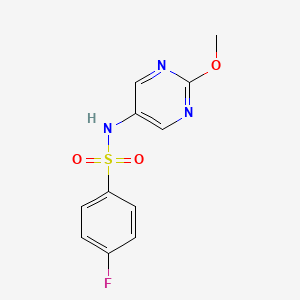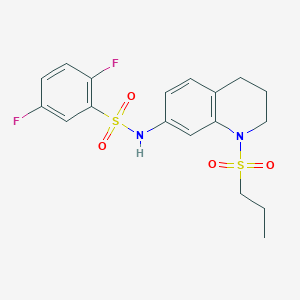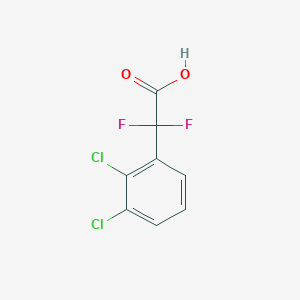![molecular formula C8H11F3O3 B3014581 (2S)-2-[5-(Trifluoromethyl)oxolan-2-yl]propanoic acid CAS No. 2248213-85-4](/img/structure/B3014581.png)
(2S)-2-[5-(Trifluoromethyl)oxolan-2-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[5-(Trifluoromethyl)oxolan-2-yl]propanoic acid is a compound that features a trifluoromethyl group attached to an oxolane ring, which is further connected to a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as CF3SO2Na under metal-free conditions, which selectively introduces the trifluoromethyl group to the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(2S)-2-[5-(Trifluoromethyl)oxolan-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
科学研究应用
(2S)-2-[5-(Trifluoromethyl)oxolan-2-yl]propanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of complex molecules with unique properties.
Biology: It can be employed in the study of enzyme mechanisms and metabolic pathways due to its structural features.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development and therapeutic research.
Industry: It is utilized in the production of agrochemicals and materials with enhanced stability and performance .
作用机制
The mechanism of action of (2S)-2-[5-(Trifluoromethyl)oxolan-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, stability, and bioavailability, making it more effective in binding to target proteins or enzymes. This interaction can modulate biological processes and lead to desired therapeutic effects .
相似化合物的比较
Similar Compounds
(2S)-2-[5-(Difluoromethyl)oxolan-2-yl]propanoic acid: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
(2S)-2-[5-(Methyl)oxolan-2-yl]propanoic acid: Contains a methyl group instead of a trifluoromethyl group.
(2S)-2-[5-(Chloromethyl)oxolan-2-yl]propanoic acid: Features a chloromethyl group in place of the trifluoromethyl group
Uniqueness
The presence of the trifluoromethyl group in (2S)-2-[5-(Trifluoromethyl)oxolan-2-yl]propanoic acid imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced pharmacokinetic profiles. These characteristics make it distinct from other similar compounds and valuable in various applications.
属性
IUPAC Name |
(2S)-2-[5-(trifluoromethyl)oxolan-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O3/c1-4(7(12)13)5-2-3-6(14-5)8(9,10)11/h4-6H,2-3H2,1H3,(H,12,13)/t4-,5?,6?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFCIJCKEYIGQW-KXGSVCODSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(O1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCC(O1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dimethoxybenzamide](/img/structure/B3014499.png)

![6-(Trifluoromethyl)-2-azaspiro[3.3]heptane](/img/structure/B3014501.png)


![N-(3-chlorophenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B3014508.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(5-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3014509.png)


![N-(3-cyanothiolan-3-yl)-4-[(ethylsulfanyl)methyl]benzamide](/img/structure/B3014513.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(2-(4-methylphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3014514.png)


